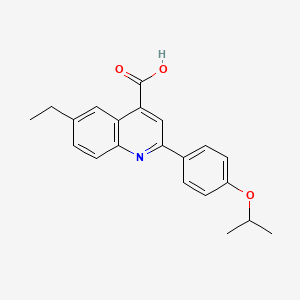

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

説明

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, an ethyl substituent at position 6, and a 4-isopropoxyphenyl moiety at position 2. The quinoline core provides a conjugated aromatic system, enabling applications in organic electronics and medicinal chemistry . The isopropoxy group introduces steric bulk and moderate polarity, influencing solubility and reactivity . The carboxylic acid group facilitates derivatization, such as esterification or amide formation, critical for pharmaceutical intermediate synthesis .

特性

IUPAC Name |

6-ethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-4-14-5-10-19-17(11-14)18(21(23)24)12-20(22-19)15-6-8-16(9-7-15)25-13(2)3/h5-13H,4H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMINASBSUILLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses substituted o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts like molecular iodine or nano ZnO . These reactions can be carried out under solvent-free conditions or using environmentally benign catalysts to promote green chemistry .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and sustainable .

化学反応の分析

Types of Reactions

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

科学的研究の応用

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a variety of applications in scientific research. It is used as a building block for synthesizing complex molecules, as a catalyst in organic reactions, and in biological studies. This compound's unique structure gives it distinct chemical and biological properties, making it valuable in diverse research applications.

Applications in Scientific Research

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is primarily used in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

- Building Block: It serves as a fundamental building block for synthesizing more complex organic molecules.

- Catalysis: The compound can act as a catalyst in various organic reactions, facilitating chemical transformations.

Biology

- Biological Process Studies: It is used to study biological processes and protein-ligand interactions.

- Protein Modification: Quinoline derivatives are employed for modifying proteins and peptides to study their structure, function, and interactions.

Medicine

- Therapeutic Properties: The compound is investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

- Drug Development: Derivatives of quinoline have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer treatment.

Industry

- Material Development: It is utilized in developing new materials and as an intermediate in pharmaceutical production.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

- Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

The specific substitution pattern of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid enhances its solubility and reactivity. The compound features a carboxylic acid group, which can form esters and amides through reactions with alcohols and amines, respectively.

Case Studies and Research Findings

- Antileishmanial Activity: Quinoline-4-carboxylic acids have been synthesized and evaluated for their antileishmanial activity against L. donovani promastigotes .

- Antitubercular Agents: Arylated quinoline-4-carboxylic acid analogs have been designed, synthesized, and screened as antitubercular agents . These compounds showed inhibitory activity against both replicating and non-replicating Mycobacterium tuberculosis .

- DHODH Inhibitors: Quinoline derivatives have been explored as inhibitors of dihydroorotate dehydrogenase (DHODH) for cancer treatment .

- Antiplasmodial Activity: Quinoline-4-carboxamides have been identified and optimized for antiplasmodial activity against the blood stage of Plasmodium falciparum . These compounds have shown excellent oral efficacy in malaria mouse models .

- Antibiotic Activity Enhancement: Quinoline derivatives have demonstrated synergistic effects when combined with common antibiotics against resistant strains of bacteria. They can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant Staphylococcus aureus strains.

- Alpha-glucosidase inhibition: Aryl-quinoline-4-carbonyl hydrazones were synthesized and evaluated as alpha-glucosidase inhibitors .

作用機序

The mechanism of action of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to proteins and enzymes, altering their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility : The isopropoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or chloro analogs .

- Reactivity : The carboxylic acid enables esterification (e.g., methyl ester YS-1 in ), while the isopropoxy group slows nucleophilic attack at the carbonyl due to steric hindrance .

- Thermal Stability : Melting points for similar compounds range from 220–250°C, with halogenated derivatives (e.g., 4k in ) exhibiting higher thermal stability.

Research Findings and Data

Table 1: Key Properties of Selected Quinoline Derivatives

生物活性

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and data tables.

The biological activity of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is primarily attributed to its ability to interact with various proteins and enzymes. It alters their activity, influencing numerous biological processes. The specific molecular targets and pathways involved vary depending on the compound's application context.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies indicate that derivatives of quinoline, including this compound, show cytotoxic effects against various cancer cell lines. Its unique structural features may enhance its pharmacological profile in cancer treatment.

- Anti-inflammatory Effects : Research suggests that quinoline derivatives can inhibit pro-inflammatory markers such as TNF-α and IL-6. This indicates potential applications in treating inflammatory diseases .

Case Studies

- Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid on several cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

- Inhibition of Enzymatic Activity : Another study focused on the compound's interaction with COX enzymes. It demonstrated selective inhibition of COX-2 over COX-1, highlighting its potential as a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

To understand the unique properties of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Ethylquinoline-4-carboxylic acid | Quinoline core with ethyl and carboxylic acid groups | Basic structure lacking additional phenolic substituents |

| 2-Methylquinoline-4-carboxylic acid | Methyl group instead of ethyl | Different substitution pattern affecting activity |

| 6-Isopropylquinoline-4-carboxylic acid | Isopropyl group on the sixth position | Variations in steric hindrance impacting reactivity |

The table illustrates how the specific substituents on 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid may enhance its solubility and reactivity compared to other derivatives.

Research Findings

Recent research has focused on the synthesis and evaluation of quinoline derivatives. The findings indicate that modifications in their structure can significantly influence their biological activities. For instance, a study highlighted that certain structural modifications led to improved selectivity and potency against specific targets, paving the way for novel drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。